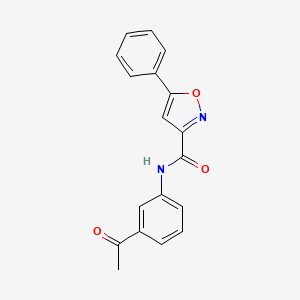![molecular formula C23H22N2O3S B11366424 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B11366424.png)
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is also known as (9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid .
- Its chemical formula is C₁₆H₁₅NO₄S , and its molecular weight is approximately 317.36 g/mol .
- The compound features a thiazine ring system with an ethyl group at position 9 and a methylphenylacetamide moiety.
- Thiazines are heterocyclic compounds containing a sulfur atom in the ring, and they exhibit diverse biological activities.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- Industrial production methods may involve modifications of existing synthetic pathways or custom approaches developed by research and development teams.
Chemical Reactions Analysis
- The compound likely undergoes various reactions due to its functional groups.
- Common reactions include oxidation , reduction , and substitution .
- Reagents and conditions depend on the desired transformation.
- Major products could include derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
- In chemistry , researchers may explore its reactivity, stability, and applications as a building block for more complex molecules.
- In biology , investigations might focus on its interactions with enzymes, receptors, or cellular components.
- In medicine , potential uses could include drug development or targeting specific pathways.
- In industry , applications may involve materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It could interact with proteins, nucleic acids, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, without additional information, it’s challenging to directly compare this compound to others.
- Similar compounds might include thiazines, acetamides, or related heterocycles.
Remember that scientific research continually evolves, so further studies may reveal additional insights into this compound’s properties and applications
Properties
Molecular Formula |
C23H22N2O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H22N2O3S/c1-3-17-12-13-21-19(14-17)18-9-5-7-11-22(18)29(27,28)25(21)15-23(26)24-20-10-6-4-8-16(20)2/h4-14H,3,15H2,1-2H3,(H,24,26) |
InChI Key |
KVWHHPKHJFYSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11366349.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11366357.png)
![2-(ethylsulfonyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11366367.png)
![3-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11366368.png)

![2-(3-Aminophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11366377.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11366389.png)
![2-(2-(7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)ethyl)isoindoline-1,3-dione](/img/structure/B11366395.png)

![2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11366415.png)
![N,N-diethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11366416.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11366426.png)
![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11366428.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11366434.png)
